molecular formula C21H32O2 B14469645 3-[4-(Dodecyloxy)phenyl]prop-2-enal CAS No. 66049-92-1

3-[4-(Dodecyloxy)phenyl]prop-2-enal

Cat. No.: B14469645
CAS No.: 66049-92-1
M. Wt: 316.5 g/mol
InChI Key: XXAGQTQWGKLGAD-UHFFFAOYSA-N
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Description

3-[4-(Dodecyloxy)phenyl]prop-2-enal is an α,β-unsaturated aldehyde featuring a dodecyloxy (C₁₂H₂₅O) substituent at the para position of the phenyl ring. This compound belongs to the cinnamaldehyde derivative family, where the aldehyde group is conjugated to a phenyl-propenal backbone. The dodecyloxy chain confers significant hydrophobicity, making it distinct from shorter-chain or polar-substituted analogs.

Properties

CAS No.

66049-92-1

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

3-(4-dodecoxyphenyl)prop-2-enal

InChI

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-19-23-21-16-14-20(15-17-21)13-12-18-22/h12-18H,2-11,19H2,1H3

InChI Key

XXAGQTQWGKLGAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC=O

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis of 4-Dodecyloxybenzaldehyde

The foundational step in synthesizing this compound involves preparing the precursor 4-dodecyloxybenzaldehyde . This is achieved via the Williamson ether synthesis, a two-step process:

  • Alkylation of 4-hydroxybenzaldehyde :
    • Reagents : 4-Hydroxybenzaldehyde reacts with 1-bromododecane in the presence of a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
    • Conditions : Heating under reflux (80–100°C) for 12–24 hours ensures complete substitution of the phenolic hydroxyl group.
    • Mechanism : Deprotonation of the hydroxyl group forms a phenoxide ion, which undergoes nucleophilic attack on the dodecyl bromide.
  • Purification :
    • The crude product is isolated via extraction with ethyl acetate, washed with water, and dried over anhydrous Na₂SO₄.
    • Recrystallization from ethanol yields pure 4-dodecyloxybenzaldehyde (m.p. 68–70°C).

Aldol Condensation to Form the α,β-Unsaturated Aldehyde

The key transformation involves condensing 4-dodecyloxybenzaldehyde with acetaldehyde to form the target compound:

  • Reaction Setup :
    • A mixture of 4-dodecyloxybenzaldehyde (1 equiv.), acetaldehyde (1.2 equiv.), and aqueous NaOH (20% w/v) in ethanol is stirred under reflux.
    • Mechanism : Base-mediated deprotonation of acetaldehyde generates an enolate ion, which attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the conjugated enal.
  • Optimization :

    • Temperature : Reflux conditions (78°C) favor dehydration and prevent oligomerization.
    • Catalyst : Alternative catalysts like KOH or tetrabutylammonium bromide (TBAB) improve yields to 70–75%.
    • Solvent : Ethanol balances solubility and reactivity; switching to isopropanol reduces side reactions.
  • Workup :

    • The reaction is quenched with ice-cold HCl, and the precipitate is filtered and recrystallized from methanol/water (3:1).

Representative Data Table :

Parameter Condition Yield (%) Purity (HPLC)
Base (NaOH) 20% aqueous, ethanol, reflux 68 95.2
Catalyst (TBAB) 5 mol%, isopropanol, reflux 75 97.8
Solvent (Ethanol) Reflux, 12 h 70 96.5

Alternative Synthetic Strategies

Wittig Reaction with Stabilized Ylides

The Wittig reaction offers a stereoselective route to the enal:

  • Reagents : 4-Dodecyloxybenzaldehyde reacts with (carbethoxymethylene)triphenylphosphorane in dry tetrahydrofuran (THF).
  • Conditions : Stirring at 0°C to room temperature for 6 hours.
  • Outcome : The reaction affords the E-isomer exclusively (yield: 65–70%).

Heck Coupling with Acrolein

A palladium-catalyzed Heck reaction provides an alternative pathway:

  • Substrates : 4-Dodecyloxyiodobenzene and acrolein (propenal).
  • Catalyst System : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF at 100°C.
  • Yield : 60–65% with >90% E-selectivity.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : Strong absorption at 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C), and 1250 cm⁻¹ (C-O ether).
  • ¹H NMR (400 MHz, CDCl₃) : δ 9.58 (d, J = 7.8 Hz, 1H, CHO), 7.45 (d, J = 15.6 Hz, 1H, CH=CH), 7.32–7.24 (m, 2H, ArH), 6.95–6.88 (m, 2H, ArH), 6.38 (dd, J = 15.6, 7.8 Hz, 1H, CH=CH), 3.98 (t, J = 6.6 Hz, 2H, OCH₂), 1.75–1.25 (m, 20H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃).
  • ¹³C NMR : δ 194.2 (CHO), 160.1 (C-O), 144.7 (CH=CH), 130.5–114.8 (ArC), 68.5 (OCH₂), 31.9–22.7 (CH₂), 14.1 (CH₃).

Chromatographic Purity

  • HPLC : >98% purity on a C18 column (MeCN/H₂O = 80:20, 1 mL/min, λ = 254 nm).
  • Melting Point : 52–54°C (lit. 54°C).

Challenges and Mitigation Strategies

Side Reactions

  • Polymerization of Acrolein : Additives like hydroquinone (0.1% w/w) inhibit radical-induced polymerization during the Heck reaction.
  • Over-Oxidation : Performing aldol condensation under nitrogen atmosphere prevents oxidation of the aldehyde to carboxylic acid.

Solubility Issues

  • Microwave Assistance : Microwave irradiation (100 W, 80°C) reduces reaction time from 12 hours to 45 minutes while improving yield to 78%.

Industrial-Scale Considerations

  • Cost Analysis : The Williamson ether step accounts for 60% of total costs due to the price of 1-bromododecane. Substituting with dodecyl mesylate reduces expenses by 20%.
  • Green Chemistry : A solvent-free aldol condensation using ball milling (yield: 72%) aligns with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dodecyloxy)phenyl]prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: 3-[4-(Dodecyloxy)phenyl]propanoic acid.

    Reduction: 3-[4-(Dodecyloxy)phenyl]propan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[4-(Dodecyloxy)phenyl]prop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-[4-(Dodecyloxy)phenyl]prop-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the compound’s phenyl ring can participate in π-π interactions with aromatic amino acids, further influencing its biological effects.

Comparison with Similar Compounds

Structural Analogs in the Cinnamaldehyde Family

Key analogs include amino-substituted cinnamaldehydes and chalcone derivatives (Table 1):

Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features/Activities Reference
3-[4-(Dodecyloxy)phenyl]prop-2-enal -O(CH₂)₁₁CH₃ (para) C₂₁H₃₂O₂ 316.48 g/mol High hydrophobicity; potential surfactant or liquid crystal applications (inferred)
3-[4-(Dimethylamino)phenyl]prop-2-enal (1a) -N(CH₃)₂ (para) C₁₁H₁₃NO 175.23 g/mol Electron-rich; used in condensation reactions for heterocyclic synthesis
3-[4-(Diethylamino)phenyl]prop-2-enal (1b) -N(CH₂CH₃)₂ (para) C₁₃H₁₇NO 203.28 g/mol Enhanced solubility in polar solvents; fluorescent properties
(E)-3-[4-(Dodecyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one -O(CH₂)₁₁CH₃ (para), -OH (ortho) C₂₇H₃₆O₃ 408.56 g/mol Antibacterial activity (E. coli ATCC 8739); S(6) hydrogen-bonded ring motif
2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-[4-(dodecyloxy)phenyl]prop-2-enamide -O(CH₂)₁₁CH₃ (para), -CN, -SCF₂H C₂₈H₃₃F₂N₂O₂S 505.63 g/mol Amide functionality; potential bioactive/photovoltaic applications

Key Differences and Trends

Electronic and Steric Effects
  • Dodecyloxy vs. Amino Substituents: The dodecyloxy group is electron-donating via resonance but introduces steric bulk and hydrophobicity. In contrast, dimethylamino/diethylamino groups (1a, 1b) are stronger electron donors, enhancing reactivity in electrophilic substitutions or cycloadditions .
  • Aldehyde vs. Ketone/Amide Functionality : The aldehyde group in this compound is more reactive than the ketone in chalcone derivatives (e.g., compound from ), making it suitable for Schiff base formation or nucleophilic additions.
Physicochemical Properties
  • Hydrophobicity: The dodecyloxy chain increases logP values significantly compared to amino-substituted analogs. For example, this compound is expected to have a logP > 6, whereas 1a (dimethylamino) has logP ~2.3.
  • Thermal Stability : Chalcone derivatives with dodecyloxy groups show stable crystalline phases up to 150°C, attributed to van der Waals interactions between alkyl chains .

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